molecular formula C17H26N2O3 B2394953 N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide CAS No. 2411184-18-2

N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide

Cat. No.: B2394953
CAS No.: 2411184-18-2
M. Wt: 306.406
InChI Key: ZBFJXBHESNOUID-XIWWETDGSA-N
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Description

N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is a complex organic compound with a unique structure that includes an aziridine ring, a hydroxypropyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide typically involves multiple steps. One common approach is to start with the preparation of the aziridine ring, followed by the introduction of the hydroxypropyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aziridine ring can be reduced to form amines.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the aziridine ring can produce primary or secondary amines.

Scientific Research Applications

N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine-containing molecules and benzamide derivatives. Examples include:

  • N-(2-Hydroxyethyl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
  • N-(2-Hydroxypropyl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide

Uniqueness

What sets N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2S)-2-hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12(2)9-19-10-15(19)11-22-16-6-4-14(5-7-16)17(21)18-8-13(3)20/h4-7,12-13,15,20H,8-11H2,1-3H3,(H,18,21)/t13-,15?,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJXBHESNOUID-XIWWETDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)C(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C1=CC=C(C=C1)OCC2CN2CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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